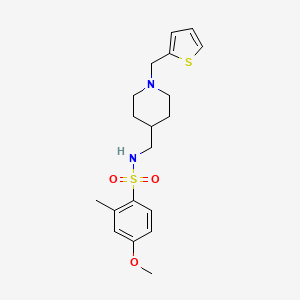
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound widely studied for its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. Characterized by its complex molecular structure, the compound includes multiple functional groups, making it a versatile candidate for scientific research and industrial use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesizing 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide typically involves a multi-step reaction process. The initial steps often include the chlorination of appropriate precursors followed by the introduction of pyridazine and sulfonamide groups. Each stage requires precise control over reaction conditions, such as temperature, pH, and solvent choice, to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound relies on optimized synthetic routes to enhance efficiency and cost-effectiveness. This involves utilizing continuous flow chemistry and advanced catalysis techniques to streamline the production process. Quality control measures are critical to ensure the compound meets the stringent requirements for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Conversion to different oxidation states can modify its activity and properties.
Reduction: : Reduction reactions can lead to the formation of different functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Some commonly used reagents include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like sodium borohydride.
Substitution reagents: including halogens and organometallic compounds.
Typical conditions involve controlling the reaction temperature, solvent choice, and reaction duration to achieve the desired products.
Major Products
The main products of these reactions include various derivatives of the original compound with altered functionalities and improved properties for specific applications.
Applications De Recherche Scientifique
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide has found numerous applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: : Employed in various industrial processes requiring stable and reactive chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to desired biological or chemical effects. The precise pathways involved include binding to active sites and inducing conformational changes that alter the target's function.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Lacks the trifluoromethyl group, affecting its reactivity.
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Missing the trifluoromethyl group, altering its properties and applications.
N-(3-(pyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide: : Has a different substituent pattern, impacting its overall functionality.
These comparisons highlight the uniqueness of this compound in terms of its versatile applications and reactivity profile.
Propriétés
IUPAC Name |
2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3S/c15-11-5-4-10(14(16,17)18)9-12(11)25(23,24)20-7-2-8-21-13(22)3-1-6-19-21/h1,3-6,9,20H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUAXWVWAZAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)



![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)









